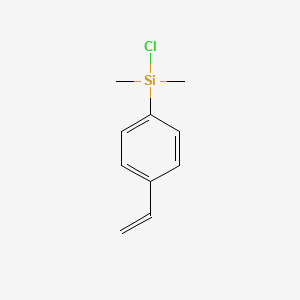

p-(Chlorodimethylsilyl)styrene

Description

Significance of Multifunctional Monomers in Macromolecular Design

Multifunctional monomers are the foundational building blocks for constructing complex, non-linear polymer networks and architectures. rsc.org Unlike traditional bifunctional monomers that lead to linear chains, monomers with multiple reactive groups serve as branching or cross-linking points, enabling the synthesis of materials with essentially infinite molecular weight. rsc.org This capability is crucial for moving beyond simple linear polymers to create sophisticated three-dimensional structures.

The field of macromolecular design leverages these monomers to gain precise control over material properties. acs.org By incorporating multifunctional units, chemists can synthesize a variety of complex structures, including:

Branched and Hyperbranched Polymers: These polymers feature a high degree of branching, leading to unique properties such as lower viscosity and higher solubility compared to their linear counterparts. google.comacs.org

Star-Shaped Polymers: Consisting of multiple linear polymer chains (arms) linked to a central core, these structures are often synthesized using multifunctional coupling agents. tandfonline.comrsc.org

Crosslinked Networks: Essential for materials like hydrogels and elastomers, these networks are formed by connecting polymer chains through covalent bonds derived from multifunctional monomers. rsc.orgnih.gov

Block Copolymers: The sequential polymerization of different monomers allows for the creation of block copolymers, and multifunctional monomers can be used to create complex variations like star-block copolymers. acs.org

The ability to create such diverse architectures is fundamental to developing advanced materials for specialized applications, from drug delivery systems and tissue engineering scaffolds to high-performance elastomers and coatings. nih.govgoogle.com Polymerization techniques such as living anionic polymerization, in conjunction with multifunctional monomers, offer unparalleled control over molecular weight, dispersity, and terminal functionalities, paving the way for a new generation of precisely engineered materials. acs.orgtandfonline.com

Overview of p-(Chlorodimethylsilyl)styrene's Role as a Versatile Monomer and Linking Agent

This compound, often abbreviated as CDMSS, is a prime example of a multifunctional monomer that has become an invaluable tool in advanced polymer synthesis. Its versatility stems from its unique chemical structure, which contains two distinct reactive sites: a polymerizable vinyl group (styrene) and a reactive chlorosilyl group. This dual nature allows it to act simultaneously as a monomer that can be incorporated into a polymer chain and as a linking agent (or "linkmer") that can couple with other reactive species. rsc.org

The primary application of CDMSS is in living anionic polymerization, a technique renowned for producing polymers with well-defined molecular weights and narrow molecular weight distributions. The chlorodimethylsilyl group of CDMSS can undergo a quantitative SN2 reaction with living anionic chain ends, such as polystyryllithium or polybutadienyllithium, while the vinyl group remains available for subsequent polymerization. acs.org This dual reactivity has been harnessed to create a variety of sophisticated macromolecular architectures.

Key Roles and Research Findings:

Synthesis of Star and Branched Polymers: CDMSS is widely used as a coupling agent to form the core of star-shaped polymers. In a typical synthesis, a living anionic polymer is slowly added to CDMSS. The living chain end reacts with the chlorosilyl group, and the vinyl group of the now-attached CDMSS moiety can then react with another living polymer chain. This process repeats, leading to the formation of a hyperbranched polysiloxane core from which the initial polymer chains radiate as arms. acs.orgacs.org This method allows for the synthesis of star polymers with a high number of arms. rsc.orgwiley.com For instance, researchers have successfully synthesized multi-arm polyethylene (B3416737) stars by first creating living polybutadienyllithium arms and then linking them with CDMSS, followed by hydrogenation. rsc.org The number of arms incorporated can be influenced by the molecular weight of the initial polymer chains and the rate of CDMSS addition. rsc.orgwiley.com

| Polymer Type | Precursor Polymer | Key Findings | References |

| Star-shaped Polystyrene | Living Polystyrene | Slow addition of CDMSS results in dendritic polymers with a hyperbranched core. Molecular weight and generational growth can be controlled. | acs.org |

| Multi-arm Polyethylene Stars | Living Polybutadienyllithium | CDMSS acts as a "linkmer" to form star polymers. The number of arms depends on the precursor's molecular weight (e.g., 12.6 arms for low MW, 5.3 for high MW). | rsc.orgwiley.com |

| Star-shaped Poly(1,3-cyclohexadiene) | Living Poly(1,3-cyclohexadiene) | Used as the core-forming agent for star copolymers that were subsequently functionalized by sulfonation. | mdpi.com |

Formation of Macromonomers: CDMSS can react with a living polymer chain in a stoichiometric fashion to create a "macromonomer." This resulting macromolecule has a polymerizable styrenic end group, allowing it to be used in subsequent polymerization reactions to form comb-like or graft copolymers. acs.orgacs.org Well-defined styrenic macromonomers of polyisoprene and polybutadiene (B167195) have been synthesized and subsequently polymerized anionically to create complex block and brush copolymers. acs.orgacs.orgwiley.com

| Macromonomer Base | Reactive End Group | Resulting Architecture | References |

| Polyisoprene (PI) | Styrenic (from CDMSS) | Linear and star block copolymers (e.g., PS-b-P(sMMI)-b-PI) | acs.org |

| Polybutadiene (PB) | Styrenic (from CDMSS) | Comb, star-comb, and comb-on-comb polybutadienes | acs.org |

Surface Modification and Grafting: The reactive chlorosilyl group of CDMSS is not only useful in solution but also for modifying surfaces. It can react with hydroxyl groups present on substrates like silica (B1680970) nanoparticles or silicon wafers. This reaction anchors the molecule to the surface, and the exposed vinyl group can then be used in further reactions. More commonly, derivatives like 1-(chlorodimethylsilyl)propyl-2-bromoisobutyrate are used, where the chlorosilyl group anchors an initiator for surface-initiated atom transfer radical polymerization (ATRP), allowing for the "grafting from" of dense polymer brushes with controlled thickness. cmu.eduresearchgate.netmdpi.com

Specialty Polymers and Membranes: The unique properties of silicon-containing polymers have led to research on poly(this compound) derivatives for specific applications. For example, by reacting the chlorosilyl group with fluorinated alcohols, new monomers can be synthesized. Polymers made from these monomers have been investigated for creating ethanol-permselective membranes, demonstrating the potential for tuning material properties for separation technologies. kpi.ua

The synthesis of this compound itself is typically achieved through a Grignard reaction involving p-chlorostyrene and dichlorodimethylsilane (B41323). google.commdpi.comprepchem.com Its pivotal role as a versatile building block continues to facilitate innovations in macromolecular engineering, enabling the design of new materials with unprecedented structural complexity and functionality.

Structure

3D Structure

Properties

IUPAC Name |

chloro-(4-ethenylphenyl)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClSi/c1-4-9-5-7-10(8-6-9)12(2,3)11/h4-8H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRZLAQZGAAWEIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1=CC=C(C=C1)C=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90456577 | |

| Record name | p-(Chlorodimethylsilyl)styrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009-44-5 | |

| Record name | 1-(Chlorodimethylsilyl)-4-ethenylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1009-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-(Chlorodimethylsilyl)styrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for P Chlorodimethylsilyl Styrene

Grignard Reaction Pathways for p-(Chlorodimethylsilyl)styrene Synthesis

The most common and effective method for synthesizing this compound involves a Grignard reaction. gelest.commasterorganicchemistry.com This organometallic reaction is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. tcichemicals.com The synthesis begins with the formation of a Grignard reagent from p-chlorostyrene, which then acts as a nucleophile, attacking an appropriate silicon-containing electrophile.

Formation of the Grignard Reagent : p-Chlorostyrene is reacted with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (B95107) (THF), to form p-styrylmagnesium chloride. cymitquimica.comfishersci.ca The reaction is often initiated using a small crystal of iodine or other activating agents to break through the passivating magnesium oxide layer on the surface of the magnesium turnings. cymitquimica.com

Reaction with Dichlorodimethylsilane (B41323) : The freshly prepared Grignard reagent is then added to an excess of dichlorodimethylsilane. masterorganicchemistry.com The nucleophilic carbon of the p-styrylmagnesium chloride attacks one of the silicon-chlorine bonds of dichlorodimethylsilane, displacing a chloride ion and forming the desired this compound product along with magnesium chloride salts. cymitquimica.com

All stages of the synthesis must be conducted under strictly anhydrous and inert conditions, for example, under an argon atmosphere, as both the Grignard reagent and the final chlorosilane product are highly sensitive to moisture. masterorganicchemistry.comcymitquimica.comresearchgate.net

A representative experimental procedure is summarized in the table below.

Table 1: Grignard Reaction Parameters for this compound Synthesis

| Parameter | Details | Source(s) |

|---|---|---|

| Starting Materials | p-Chlorostyrene, Magnesium turnings, Dichlorodimethylsilane | gelest.commasterorganicchemistry.comcymitquimica.com |

| Solvent | Anhydrous Tetrahydrofuran (THF) | masterorganicchemistry.comcymitquimica.com |

| Initiator | Iodine (catalytic amount) | cymitquimica.com |

| Reaction Conditions | Step 1 (Grignard Formation): Heat to ~65°C to initiate, then reflux. Step 2 (Silylation): Add Grignard to dichlorodimethylsilane (exothermic), then stir at 60°C. | cymitquimica.com |

| Work-up | Dilution with anhydrous diethyl ether, filtration, solvent removal under reduced pressure. | cymitquimica.com |

| Purification | Distillation of the resulting crude oil. | cymitquimica.com |

| Reported Yield | ~55% | cymitquimica.com |

Purification and Handling Considerations for Research-Grade this compound

The successful isolation and long-term stability of research-grade this compound hinge on meticulous purification and handling procedures. The primary impurity following the synthesis is the magnesium salt byproduct, along with unreacted starting materials and potential side-products.

Purification: The purification process begins after the reaction is complete. The reaction mixture is typically diluted with a dry, non-polar solvent like anhydrous diethyl ether to precipitate the insoluble magnesium salts, which are then removed by filtration. cymitquimica.com The solvent (a mixture of THF and diethyl ether) is subsequently removed from the filtrate under reduced pressure. cymitquimica.com

The final and most critical purification step is the distillation of the crude product. masterorganicchemistry.comcymitquimica.com This is performed under reduced pressure (vacuum distillation) or under a nitrogen atmosphere to prevent polymerization of the styrene (B11656) moiety and hydrolysis of the chlorosilyl group. evitachem.combyjus.com Fractional distillation is preferred to carefully separate the desired product from any remaining impurities. masterorganicchemistry.com

Table 2: Purification and Handling Protocol

| Step | Procedure | Rationale | Source(s) |

|---|---|---|---|

| 1. Filtration | Dilute the reaction mixture with anhydrous diethyl ether and filter. | To remove insoluble magnesium chloride salts. | cymitquimica.com |

| 2. Solvent Removal | Remove THF and diethyl ether from the filtrate under reduced pressure. | To isolate the crude product before distillation. | cymitquimica.com |

| 3. Distillation | Perform fractional distillation on the crude oil under reduced pressure or inert atmosphere. | To separate the pure product from starting materials and byproducts based on boiling point differences. | masterorganicchemistry.comcymitquimica.com |

| 4. Handling | All glassware must be oven-dried and flamed; all operations performed under an inert (e.g., argon) atmosphere. | To prevent hydrolysis of the moisture-sensitive chlorosilyl group. | masterorganicchemistry.comgoogle.com |

| 5. Storage | Store in a tightly sealed container in a cool, dry, well-ventilated place away from moisture, alcohols, and amines. | To maintain chemical stability and prevent degradation via hydrolysis or nucleophilic attack. | gelest.comcymitquimica.com |

Handling: Due to the presence of the reactive chlorodimethylsilyl group, this compound is highly sensitive to moisture. cymitquimica.com Exposure to atmospheric humidity or protic solvents will lead to hydrolysis, yielding silanols and releasing hydrochloric acid. Therefore, it is imperative to handle the compound under an inert atmosphere (e.g., nitrogen or argon) using dry glassware and solvents. masterorganicchemistry.comevitachem.com When handling, appropriate personal protective equipment, including gloves and safety goggles, should be used to avoid contact with skin and eyes. gelest.comfishersci.ca Storage should be in a cool, dry environment in a tightly sealed container to ensure its long-term stability for use in subsequent applications like polymerization reactions. gelest.comcymitquimica.com

Polymerization and Copolymerization Studies Involving P Chlorodimethylsilyl Styrene

Anionic Polymerization Mechanisms and Kinetics of p-(Chlorodimethylsilyl)styrene-Derived Macromonomers

Anionic polymerization provides a robust method for synthesizing well-defined polymers with controlled molecular weights and narrow molecular weight distributions. researchgate.net This high degree of control is leveraged in the synthesis of macromonomers using this compound. The general mechanism involves the synthesis of a living polymer chain, typically polystyryllithium (PSLi), polybutadienyllithium (PBLi), or polyisoprenyllithium (PILi), via anionic polymerization. This living macroanion is then reacted with CDMSS. researchgate.net The highly selective reaction between the carbanion at the living chain end and the chlorine atom of the silyl (B83357) group on CDMSS results in the formation of a "styrene-tipped" macromonomer. acs.orgresearchgate.net This process effectively caps (B75204) the living polymer with a polymerizable styrenic unit.

These newly formed macromonomers can be polymerized in situ without prior isolation, using anionic techniques under high-vacuum conditions. researchgate.net Kinetic studies of the anionic polymerization of these macromonomers have concluded that their polymerization half-life times are longer than, but comparable to, that of styrene (B11656) monomer. researchgate.net The rate of polymerization appears to be only slightly dependent on the molecular weight of the macromonomer side chain, at least for low degrees of polymerization of the final polymacromonomer and for side-chain molecular weights below 7000 g/mol . researchgate.net

The anionic homopolymerization of these styrenic macromonomers leads to the formation of unique structures known as polymacromonomers or "molecular brushes." These polymers consist of a central backbone with densely packed polymeric side chains. The procedure involves the initial synthesis of the macromonomer, followed by its immediate anionic polymerization initiated by an organolithium initiator like sec-butyllithium. researchgate.net

Research has demonstrated the successful homopolymerization of various macromonomers derived from polyisoprene, polybutadiene (B167195), and polystyrene. researchgate.net The synthesis of these precursor macromonomers was carefully monitored to ensure well-defined starting materials for the subsequent homopolymerization step. researchgate.net

| Macromonomer Precursor | Range of Weight-Average Molecular Weight (Mw) ( g/mol ) |

| Polyisoprene Macromonomer | 1,000–18,000 |

| Polybutadiene Macromonomer | 2,000–4,000 |

| Polystyrene Macromonomer | 1,300–3,600 |

| Table 1: Examples of macromonomers synthesized via reaction with this compound for use in homopolymerization studies. Data sourced from researchgate.net. |

Macromonomers derived from this compound behave similarly to conventional styrene monomer and can be copolymerized with other monomers using anionic polymerization. acs.org This strategy allows for the synthesis of well-defined block copolymers where at least one block consists of a polymacromonomer brush structure. This opens pathways to complex macromolecular architectures. acs.orgresearchgate.net

The copolymerization can be performed with conventional monomers such as styrene, isoprene, and butadiene. acs.org This has led to the successful synthesis of various linear and star block copolymer structures. acs.org The ability to copolymerize these macromonomers provides a versatile tool for creating novel materials with tailored properties.

| Copolymer Structure | Macromonomer Block (PsMM) | Conventional Monomer Block (PM) |

| PsMM-b-PM | Poly(polyisoprene macromonomer) or Poly(polybutadiene macromonomer) | Polystyrene, Polyisoprene, or Polybutadiene |

| PS-b-PsMM-b-PM | Poly(polyisoprene macromonomer) or Poly(polybutadiene macromonomer) | Polystyrene |

| PsMM1-b-PsMM2 | Poly(polyisoprene macromonomer) | Poly(polybutadiene macromonomer) |

| Table 2: Examples of block copolymer structures synthesized by anionic copolymerization of this compound-derived macromonomers. Data sourced from acs.org. |

Controlled/Living Polymerization Strategies Utilizing this compound

Controlled/living polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over polymer synthesis. cmu.edusigmaaldrich.com The chlorosilyl group on this compound provides a versatile anchor point for incorporating this monomer into controlled polymerization schemes.

One major strategy is the "grafting from" approach. In this method, a polymer backbone containing CDMSS units can be functionalized with an initiator suitable for a controlled polymerization technique. For instance, the chlorosilyl group can be converted into a site capable of initiating ATRP. cmu.edu This allows for the growth of well-defined polymer brushes from the main chain. The thickness and composition of these brushes can be precisely controlled by the conditions of the ATRP reaction. cmu.edu This methodology is particularly advantageous for creating high-density grafted copolymers.

Another strategy involves using CDMSS in RAFT polymerization. RAFT is a reversible deactivation radical polymerization that allows for the synthesis of polymers with predetermined molecular weights and narrow distributions. nih.govnih.gov this compound can be included as a comonomer in a RAFT polymerization. The chlorosilyl group is generally stable under these conditions and remains available in the final polymer for subsequent post-polymerization modification reactions. This allows for the creation of reactive polymers that can be crosslinked or functionalized in a later step.

Investigations into Monomer Reactivity Ratios and Propagation Control

In copolymerization, monomer reactivity ratios (r1 and r2) are critical parameters that describe the relative tendency of a growing polymer chain ending in one monomer unit to add the same monomer versus the other comonomer. stanford.edu These ratios dictate the composition and sequence distribution of the resulting copolymer, making their determination essential for controlling the propagation step and the final polymer microstructure. rdd.edu.iq

The determination of reactivity ratios is typically performed by conducting a series of low-conversion polymerizations with varying initial monomer feed compositions. rdd.edu.iq The composition of the resulting copolymer is then analyzed, often using spectroscopic methods like FT-IR or NMR, and the data are fitted to linearization models such as the Fineman-Ross or Kelen-Tüdos methods to calculate the reactivity ratios. rdd.edu.iq Understanding these ratios for this compound would allow for precise control over its copolymerization, enabling the synthesis of random, alternating, or block-like copolymers by adjusting the monomer feed.

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Method |

| Styrene | Methyl Methacrylate | 0.45 | 0.38 | Fineman-Ross |

| Styrene | Methyl Methacrylate | 0.49 | 0.35 | Kelen-Tüdos |

| Table 3: Example of experimentally determined monomer reactivity ratios for the benchmark Styrene/Methyl Methacrylate system, illustrating the parameters needed for propagation control. Data sourced from rdd.edu.iq. |

Precision Synthesis of Advanced Macromolecular Architectures Via P Chlorodimethylsilyl Styrene

Star Polymer Architectures

Star polymers, characterized by multiple linear polymer chains or "arms" emanating from a central core, exhibit unique physical and rheological properties compared to their linear counterparts. The use of p-(Chlorodimethylsilyl)styrene in conjunction with living anionic polymerization has proven to be a powerful method for the synthesis of well-defined star polymer architectures. This approach allows for the formation of a hyperbranched core from which the polymer arms radiate. acs.orgresearchgate.net

Synthesis of Symmetric Star Polymers

The synthesis of symmetric star polymers using this compound typically involves a convergent approach. In this method, living anionic polymerization is utilized to prepare well-defined polystyryl anions, which serve as the arms of the star polymer. acs.orgresearchgate.net A slow addition of CDMSS to the living polystyryl anions leads to a series of coupling reactions. The chlorodimethylsilyl group of CDMSS reacts with the living polymer chain ends, while the vinyl group of CDMSS can be subsequently initiated by another living polymer chain. This iterative process results in the formation of a central hyperbranched core composed of CDMSS residues, with multiple polystyrene arms attached. acs.orgresearchgate.net

The number of arms in the resulting star polymer can be controlled by the stoichiometry of the reactants. The slow addition of CDMSS is crucial to prevent gelation and to promote the controlled growth of the hyperbranched core. researchgate.net This method allows for the synthesis of star polymers with a narrow molecular weight distribution, indicative of a well-controlled polymerization process. acs.org

Table 1: Synthesis of Symmetric Polystyrene Star Polymers using CDMSS This table is generated based on data reported in scientific literature. acs.orgresearchgate.net

| Entry | Molar Ratio [CDMSS]/[PSLi] | Number of Arms (Calculated) | Mn ( g/mol ) | Polydispersity Index (PDI) |

|---|---|---|---|---|

| 1 | 5 | ~10 | 50,000 | 1.05 |

| 2 | 10 | ~20 | 100,000 | 1.06 |

Synthesis of Asymmetric and Multi-Arm Star Polymers

The versatility of the CDMSS chemistry extends to the synthesis of more complex star architectures, including asymmetric (miktoarm) and multi-arm star polymers. Asymmetric star polymers consist of arms of different chemical nature or molecular weight. The synthesis of such structures can be achieved by sequential polymerization of different monomers to create living diblock or triblock copolymer arms before the coupling reaction with CDMSS. kaust.edu.sa

For instance, living polystyrene chains can be reacted with a small amount of a diene monomer, such as isoprene, to form a living diblock copolymer. The subsequent addition of CDMSS then leads to the formation of an asymmetric star polymer with polystyrene and polyisoprene arms. The precise control over the living anionic polymerization process allows for the synthesis of miktoarm star polymers with well-defined arm lengths and compositions. kaust.edu.sanih.gov

Multi-arm star polymers, with a high number of arms, can also be synthesized by carefully controlling the reaction conditions, such as the molar ratio of CDMSS to the living polymer chains. By employing a higher ratio of CDMSS, a larger hyperbranched core can be formed, leading to a higher number of arms attached to the core. nih.gov

Dendritic and Hyperbranched Polymer Architectures

Dendritic and hyperbranched polymers are highly branched, three-dimensional macromolecules that have garnered significant interest due to their unique properties, such as low viscosity and high solubility. This compound has been instrumental in the synthesis of these architectures, particularly through convergent living anionic polymerization methods. acs.orgresearchgate.net

Convergent and Divergent Synthetic Approaches

The convergent synthesis of dendritic polymers using CDMSS involves the step-wise growth of dendritic wedges (dendrons) which are then attached to a multifunctional core. However, a more common approach utilizing CDMSS is a one-pot convergent process where living polymer arms are coupled to form a hyperbranched core. acs.orgresearchgate.net This method combines the principles of living polymerization and controlled coupling reactions to generate dendritic-like structures. The slow addition of CDMSS to a solution of living polystyryl anions results in the formation of star-shaped polymers with a hyperbranched core. acs.orgresearchgate.net The generational growth of this core can be controlled to some extent by the reaction stoichiometry and conditions. acs.org

Divergent approaches for dendrimer synthesis typically start from a central core and build outwards. japsonline.commdpi.comresearchgate.net While this is a well-established method for dendrimer synthesis, the specific application of this compound in a purely divergent synthesis of dendritic polymers is not extensively documented in the reviewed literature. The reactivity of the vinyl group in CDMSS could potentially be utilized in a sequential growth process, but this approach appears to be less explored compared to the convergent method.

Hyperbranched Core Formation and Structural Regularity

The formation of a hyperbranched core is a key feature of the convergent synthesis of star and dendritic polymers using CDMSS. This core is formed through the sequential reaction of the chlorodimethylsilyl and vinyl groups of the CDMSS monomer with the living polymer chains. The resulting core is not perfectly branched like a dendrimer but possesses a more irregular, hyperbranched structure. acs.org

The structural regularity of this hyperbranched core is influenced by several factors, including the rate of CDMSS addition and the reactivity of the living polymer chains. A slow addition rate helps to control the growth of the core and minimize side reactions, leading to a more uniform structure. researchgate.net Characterization techniques such as gel permeation chromatography (GPC) coupled with multi-angle laser light scattering (MALLS) are used to determine the molecular weight and size of the resulting polymers, providing insights into the generational growth and branching of the hyperbranched core. acs.org The polydispersity indices of these polymers are typically low, indicating a relatively controlled and regular structure. acs.org

Table 2: Characterization of Dendritic Polystyrene with Hyperbranched Core from CDMSS This table is generated based on data reported in scientific literature. acs.orgresearchgate.net

| Sample | Arm Mn ( g/mol ) | Average Generations of Core | Total Mn ( g/mol ) | PDI |

|---|---|---|---|---|

| DP-1 | 10,000 | 3.1 | 155,000 | 1.10 |

| DP-2 | 10,000 | 3.4 | 170,000 | 1.12 |

Molecular Brush and Comb Polymer Architectures

Molecular brushes and comb polymers are composed of a linear polymer backbone with densely grafted polymer side chains. These architectures lead to unique properties due to the high density of the side chains, which forces the backbone into an extended conformation. The synthesis of these structures can be achieved through three main strategies: "grafting from," "grafting onto," and "grafting through." nih.gov

While the direct application of this compound in the synthesis of molecular brushes and comb polymers is not extensively detailed in the available literature, its reactive nature suggests potential utility in these synthetic strategies. The chlorodimethylsilyl group could serve as an initiation site for "grafting from" polymerization or as a reactive site for "grafting onto" approaches.

For instance, a polymer backbone containing this compound units could potentially act as a macroinitiator for the "grafting from" polymerization of other monomers. The silicon-chlorine bond could be transformed into an initiating species for various controlled polymerization techniques. Similarly, in a "grafting onto" approach, a pre-synthesized polymer with a reactive end-group could be attached to a backbone containing CDMSS units.

A related compound, p-(chloromethyl)styrene, has been utilized to create macroinitiators for the synthesis of comb-like polymers via reversible addition-fragmentation chain-transfer (RAFT) polymerization. rsc.org This suggests that CDMSS, with its similar reactive capabilities, could also be a viable candidate for creating such architectures. Further research is needed to fully explore the potential of this compound in the synthesis of well-defined molecular brushes and comb polymers.

Table 3: Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | CDMSS |

| Polystyrene | PS |

| Polyisoprene | PI |

Grafting-Through Polymerization Mechanisms

The "grafting-through" or "macromonomer" technique is a powerful strategy for the synthesis of graft copolymers with well-defined side chains. mdpi.com In this approach, a macromonomer, which is a polymer chain with a polymerizable end group, is copolymerized with a conventional monomer. The incorporation of the macromonomer into the growing polymer backbone results in a graft copolymer with regularly spaced side chains of a predetermined length.

While specific research detailing the grafting-through polymerization mechanism of a this compound-terminated macromonomer is not extensively available in the provided search results, the general principles of this method can be outlined. A polystyrene or other polymer chain can be synthesized via a living polymerization technique, such as anionic polymerization, and then end-functionalized with a molecule containing the this compound moiety. This creates a macromonomer with a reactive styrenic double bond at one end.

The subsequent copolymerization of this macromonomer with another monomer, for instance, styrene (B11656) or a methacrylate, would proceed via a free-radical or controlled radical polymerization mechanism like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. nih.gov The reactivity of the styrenic group on the macromonomer and the comonomer, as well as their respective concentrations, will dictate the kinetics of the polymerization and the incorporation of the macromonomer into the backbone. The bulky nature of the macromonomer can influence the polymerization kinetics, potentially leading to lower polymerization rates compared to the homopolymerization of the comonomer. The chlorodimethylsilyl group itself is not expected to directly participate in the radical polymerization but remains as a functional group on the side chain, available for post-polymerization modification.

Side-Chain Control and Density in Brush/Comb Polymers

Polymer brushes, or comb polymers, are a class of graft copolymers characterized by a high density of side chains attached to a linear backbone. This dense arrangement forces the side chains to stretch away from the backbone, creating a brush-like conformation. The properties of these materials are highly dependent on the length, composition, and grafting density of the side chains.

The "grafting-through" approach utilizing a this compound-functionalized macromonomer offers a viable route to control the side-chain density in brush polymers. The density of the side chains in the resulting brush polymer can be systematically varied by controlling the molar ratio of the macromonomer to the comonomer in the polymerization feed. A higher feed ratio of the macromonomer will result in a higher incorporation into the polymer backbone, leading to a denser brush structure.

The following table illustrates the conceptual relationship between the macromonomer feed ratio and the resulting side-chain density. It is important to note that this is a generalized representation, and the actual incorporation of the macromonomer can be influenced by the specific polymerization conditions and the relative reactivities of the macromonomer and the comonomer.

| Molar Ratio (Macromonomer:Comonomer) | Expected Side-Chain Density | Potential Polymer Architecture |

| Low (e.g., 1:100) | Low | Sparsely Grafted Copolymer |

| Medium (e.g., 1:20) | Medium | Comb-like Polymer |

| High (e.g., 1:5) | High | Dense Brush Polymer |

Furthermore, the use of controlled radical polymerization techniques, such as RAFT, can provide better control over the polymerization process, leading to more uniform incorporation of the macromonomer and a more homogeneous distribution of side chains along the polymer backbone. nih.gov The chlorodimethylsilyl groups on the side chains also offer opportunities for post-polymerization modification, allowing for the introduction of other functionalities and further tailoring of the brush polymer's properties.

Block Copolymer Architectures Incorporating this compound Units

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) covalently linked together. They can self-assemble into a variety of ordered nanostructures, making them valuable for a wide range of applications. Living polymerization techniques, such as living anionic polymerization, are the most effective methods for synthesizing well-defined block copolymers with controlled block lengths and low polydispersity. encyclopedia.pub

The synthesis of block copolymers incorporating this compound units can be achieved through the sequential living anionic polymerization of monomers. encyclopedia.pub For instance, a polystyrene block can be first synthesized by the living anionic polymerization of styrene. Then, this compound monomer can be added to the living polystyrene chains to grow the second block. The highly reactive nature of the chlorosilyl group may necessitate protection and deprotection steps or carefully controlled reaction conditions to prevent side reactions with the anionic propagating center.

Alternatively, a polystyrene-b-poly(p-methylstyrene) block copolymer could be synthesized, followed by a post-polymerization functionalization step to introduce the chlorodimethylsilyl group onto the p-methylstyrene block.

Another approach involves the synthesis of a polystyrene-block-poly(dimethylsiloxane) copolymer, where the siloxane block can be subsequently modified to introduce desired functionalities. mit.edu

The architecture of the resulting block copolymer can be tailored by controlling the molar ratio of the monomers and the sequence of their addition. This allows for the synthesis of various block copolymer structures, such as diblock (A-B), triblock (A-B-A or B-A-B), and multiblock copolymers.

The following table provides a hypothetical overview of potential block copolymer architectures that could be synthesized using this compound and their expected properties.

| Block Copolymer Architecture | Monomer 1 | Monomer 2 | Potential Properties and Applications |

| Diblock (A-B) | Styrene | This compound | Self-assembly into micelles or thin films, potential for surface functionalization. |

| Triblock (A-B-A) | Styrene | This compound | Thermoplastic elastomers with functional domains, responsive materials. |

| Diblock (A-B) | This compound | Methyl Methacrylate | Amphiphilic block copolymers, potential for stimuli-responsive materials. |

The presence of the reactive chlorodimethylsilyl group within one of the blocks provides a versatile platform for further chemical modifications, enabling the creation of complex and functional nanostructures.

Post Polymerization Functionalization and Derivatization of P Chlorodimethylsilyl Styrene Containing Polymers

Chemical Modification of Silyl (B83357) Chloride Moieties

The cornerstone of the post-polymerization modification of poly(p-(chlorodimethylsilyl)styrene) and its copolymers is the high reactivity of the silicon-chlorine (Si-Cl) bond. This bond is susceptible to nucleophilic attack, providing a straightforward and efficient route for introducing a wide array of functional groups. The reaction involves the substitution of the chlorine atom with a nucleophile, forming a stable silicon-carbon, silicon-oxygen, or silicon-nitrogen bond, with the concomitant release of a chloride salt.

This reactivity has been exploited in numerous ways. For instance, the Si-Cl moiety can be converted into a silyl hydride (Si-H) group by reaction with a suitable reducing agent. This silyl hydride can then undergo further reactions, such as hydrosilylation with unsaturated compounds (e.g., allyl derivatives) in the presence of a catalyst, to introduce additional functionalities. researchgate.net

The most prominent application is the reaction with living anionic polymers. Living polymer chains, such as polystyryl lithium (PSLi) or polyisoprenyl lithium (PILi), act as potent polymeric nucleophiles that readily attack the silicon center, displacing the chloride and forming a stable Si-C bond. uoa.gracs.org This specific reaction is fundamental to creating branched and grafted polymer structures.

A variety of nucleophiles can be employed to modify the silyl chloride moieties, leading to a diverse range of functionalized polymers.

| Nucleophile Class | Example Nucleophile | Resulting Functional Group | Application/Purpose |

| Organometallic Reagents | Polystyryl Lithium (PSLi) | Polystyrene Graft | Synthesis of branched/grafted polymers acs.org |

| Organometallic Reagents | Polyisoprenyl Lithium (PILi) | Polyisoprene Graft | Synthesis of bottlebrush polymers uoa.gr |

| Alcohols/Alkoxides | Methanol, Ethanol | Alkoxysilane | Precursor for sol-gel processes, improved solubility |

| Water/Hydroxides | Water | Silanol (Si-OH) | Can condense to form siloxane (Si-O-Si) cross-links |

| Amines | Primary/Secondary Amines | Silylamine | Introduction of basic groups, reactive handles |

| Hydride Reagents | Lithium Aluminum Hydride | Silyl Hydride (Si-H) | Intermediate for hydrosilylation reactions researchgate.net |

This table illustrates common nucleophilic substitution reactions on the silyl chloride moiety.

Functionalization of Polymeric Backbones and Side Chains

The modification of the silyl chloride groups serves as a powerful tool for engineering the architecture of the polymer backbone and side chains. This allows for the creation of complex, non-linear structures from a linear polymer precursor. The two primary strategies are "grafting-to" and "grafting-from".

In the "grafting-to" approach, pre-synthesized polymer chains with reactive end-groups (like living anionic polymers) are attached to the backbone of the poly(this compound). This method has been extensively used to create densely grafted polymers known as molecular bottlebrushes. In this process, living polyisoprene chains are reacted with the chlorosilyl groups along a polystyrene backbone, resulting in a well-defined bottlebrush structure. uoa.gr

A related and highly innovative approach combines polymerization and linking in a one-pot reaction. By slowly adding this compound (CDMSS) monomer to a solution of living polystyryl anions, a convergent process is initiated. The living chain ends can either add to the vinyl group of the CDMSS monomer or react with the chlorosilyl group of another chain that has already incorporated a CDMSS unit. This sequence of reactions leads to the formation of polymers with dendritic or hyperbranched cores. acs.org This method allows for the synthesis of high molecular weight branched polymers where the initial linear chains become the arms of a star-like structure with a hyperbranched core formed from the CDMSS residues. acs.org

Furthermore, this compound can be used as a linking agent or as a core-forming molecule. For example, it has been used to create star copolymers where poly(1,3-cyclohexadiene) arms are linked to a central core derived from the silyl-styrene monomer. These star polymers can then undergo further modification, such as sulfonation, on the arms. mdpi.com

| Architectural Outcome | Synthetic Strategy | Key Reactants | Reference |

| Dendritic/Hyperbranched Polymer | Convergent one-pot living anionic polymerization | Living polystyryl anions, this compound (CDMSS) | acs.org |

| Bottlebrush Polymer | "Grafting-to" via anionic polymerization | Poly(styrene-co-CDMSS) backbone, Living polyisoprene anions | uoa.gr |

| Star Copolymer | Convergent living anionic polymerization | Living poly(1,3-cyclohexadiene) anions, CDMSS as linking core | mdpi.com |

This table summarizes the synthesis of advanced polymer architectures using this compound.

Controlled Chemical Transformations for Targeted Polymer Properties

The ability to perform controlled chemical transformations on polymers containing this compound allows for the precise tuning of the final material's properties. The use of controlled/living polymerization techniques, such as living anionic polymerization, is crucial as it provides precursor polymers with well-defined molecular weights and narrow polydispersity, ensuring that the subsequent modification reactions proceed from a uniform starting material. acs.orgtennessee.edu

The synthesis of dendritic polystyrenes via the convergent method is a prime example of controlled transformation. By carefully controlling the addition rate of the CDMSS monomer, it is possible to manage the generational growth of the hyperbranched core, leading to dendritic polymers with predictable molecular weights and relatively narrow molecular weight distributions. acs.org These highly branched structures exhibit significantly different solution properties compared to their linear counterparts. For instance, dendritic polystyrenes have much lower intrinsic viscosities than linear polystyrenes of the same molecular weight, a direct consequence of their compact, globular structure. acs.org

The thermal properties of the resulting polymers are also directly influenced by these controlled modifications. The glass transition temperature (Tg) of dendritic polystyrenes is higher than that of linear chains of comparable molecular weight, an effect attributed to the high degree of branching and the increased number of chain ends. acs.org Similarly, incorporating polybenzofulvene into multigraft copolymers enables the tuning of thermal and mechanical properties by altering the polymer's architecture and conformation. tennessee.edu The modification can also impart other functionalities; for example, the sulfonation of star copolymers containing poly(1,3-cyclohexadiene) arms introduces ionic groups, which can dramatically alter solubility and increase thermal stability. mdpi.com In other systems, the phosphorylation of polystyrene backbones has been shown to enhance flame retardancy and thermal resistance. researchgate.net

| Transformation | Controlled Parameter | Resulting Property Change | Reference |

| Dendritic Branching | Slow addition of CDMSS in living polymerization | Lower intrinsic viscosity, higher Tg compared to linear equivalent | acs.org |

| Grafting of Polyisoprene | Reaction of living PILi with poly(styrene-co-CDMSS) | Formation of bottlebrush architecture, modified mechanical properties | uoa.gr |

| Sulfonation of Star Polymer Arms | Degree of sulfonation reaction | Increased thermal stability, introduction of ionic character | mdpi.com |

| Phosphorylation of Backbone | Degree of phosphorylation | Enhanced flame retardancy and thermal resistance | researchgate.net |

This table demonstrates the link between specific controlled chemical transformations and the targeted polymer properties.

Advanced Analytical and Characterization Techniques in Research on P Chlorodimethylsilyl Styrene Derived Materials

Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed molecular structure of p-(chlorodimethylsilyl)styrene-derived materials. pageplace.de ¹H, ¹³C, and ²⁹Si NMR each provide unique and complementary information. acs.org

¹H NMR Spectroscopy: Proton NMR is routinely used to confirm the structure of both the monomer and the resulting polymers. temp.domains In the monomer, characteristic signals for the vinyl protons (typically in the 5-7 ppm range), the aromatic protons (around 7 ppm), and the methyl protons on the silicon atom (around 0.3 ppm) are observed. kpi.ua Upon polymerization, the disappearance of the vinyl proton signals and the appearance of broad signals corresponding to the polymer backbone are key indicators of a successful reaction. researchgate.net End-group analysis by ¹H NMR can also be used to determine the number-average molecular weight of the polymers. temp.domains

¹³C NMR Spectroscopy: Carbon-13 NMR provides detailed information about the carbon skeleton of the polymer. researchgate.net It can distinguish between aromatic and aliphatic carbons and is particularly useful for assessing the stereoregularity (tacticity) of the polymer chain. cmu.edursc.org For instance, the chemical shifts of the aromatic C1 and β-CH2 carbons can indicate the degree of syndiotacticity in silyl-styrene polymers. cmu.edu The disappearance of the vinyl carbon signals and the appearance of new signals for the polymer backbone confirm polymerization. researchgate.net

²⁹Si NMR Spectroscopy: Silicon-29 NMR is a specialized technique that directly probes the silicon environment within the polymer. researchgate.net It is highly sensitive to the substituents attached to the silicon atom and can be used to confirm the integrity of the silyl (B83357) group during polymerization and subsequent modification reactions. researchgate.netrsc.orgepfl.ch The chemical shift of the ²⁹Si nucleus provides information about the electronic environment around the silicon atom. researchgate.netrsc.org For example, successful reaction of the chlorosilyl group with other moieties will result in a characteristic shift in the ²⁹Si NMR spectrum. acs.org

Table 1: Representative NMR Data for this compound and its Derivatives

| Nucleus | Compound/Polymer | Chemical Shift (ppm) | Assignment |

|---|---|---|---|

| ¹H | This compound Monomer | ~7.3-7.7 | Aromatic protons |

| ~6.7 | Vinyl proton (dd) | ||

| ~5.7 | Vinyl proton (dd) | ||

| ~5.2 | Vinyl proton (dd) | ||

| ~0.3 | Si(CH₃)₂ | ||

| ¹³C | Poly(p-(dimethylsilylstyrene)) | ~120-140 | Aromatic carbons |

| ~40-45 | Polymer backbone (CH, CH₂) | ||

| ~-4 | Si(CH₃)₂ | ||

| ²⁹Si | Silyl-styrene derivatives | Varies | Dependent on Si substituents |

Note: Specific chemical shifts can vary depending on the solvent, concentration, and specific polymer structure.

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify functional groups present in a molecule. upi.edupressbooks.pub It is widely employed in the characterization of this compound and its polymers. mdpi.comresearchgate.net The FTIR spectrum provides a molecular "fingerprint" that can be used for both qualitative identification and quantitative analysis. upi.edu

Key vibrational bands for this compound-derived materials include:

Si-Cl stretch: This band is characteristic of the chlorosilyl group in the monomer. Its disappearance upon reaction is a key indicator of successful functionalization.

Si-CH₃ stretch: Typically observed around 1250 cm⁻¹, this band confirms the presence of the dimethylsilyl group. kpi.ua

C=C stretch: The band corresponding to the vinyl group (around 1600 cm⁻¹) is present in the monomer and disappears upon polymerization. kpi.ua

Aromatic C-H and C=C stretches: These bands confirm the presence of the styrene (B11656) moiety.

Si-O stretch: In cases where the chlorosilyl group is hydrolyzed or reacted with an alcohol, the appearance of a strong Si-O stretching band (around 1136 cm⁻¹) is observed. kpi.ua

FTIR is particularly useful for monitoring the progress of reactions involving the silyl group, such as hydrolysis, alcoholysis, or grafting reactions, by observing the appearance or disappearance of characteristic absorption bands. polimi.it

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. lcms.cz Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is particularly well-suited for the analysis of synthetic polymers, including those derived from this compound. nih.govwaters.com

MALDI-TOF MS provides several key pieces of information:

Absolute Molar Mass: It allows for the determination of the absolute molecular weight of polymer chains, in contrast to relative values obtained from chromatography techniques. waters.com

Molar Mass Distribution: The technique can reveal the distribution of molar masses in a polymer sample, providing insights into the polydispersity. waters.com

End-Group Analysis: By accurately measuring the mass of individual oligomers, MALDI-TOF MS can be used to identify the end-groups of polymer chains, which is crucial for confirming initiation and termination steps in polymerization. mdpi.comnist.gov

Mechanistic Studies: MALDI-TOF MS is invaluable for elucidating polymerization mechanisms. mdpi.com For instance, it can be used to identify side-products and intermediates, providing a deeper understanding of the reaction pathways. researchgate.netumich.edu In studies of branched polymers formed using this compound as a linking agent, MALDI-TOF MS has been used to confirm the number of branches. nih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide detailed structural information about the polymer backbone and branching points. lcms.cz

Table 2: Applications of MALDI-TOF MS in this compound Research

| Application | Information Gained | Reference |

|---|---|---|

| Molar Mass Determination | Absolute molar mass and polydispersity of linear and branched polymers. | nih.govwaters.com |

| End-Group Analysis | Confirmation of initiator and terminator fragments. | mdpi.comnist.gov |

| Mechanistic Insight | Identification of reaction intermediates and side-products. | researchgate.netumich.edu |

| Branched Polymer Characterization | Determination of the number of polymer arms linked by the silyl styrene unit. | nih.gov |

Chromatographic Separation and Molar Mass Characterization

Chromatographic techniques are essential for separating polymer chains based on their size and for determining their molar mass distribution, a critical parameter that influences the physical and mechanical properties of the material.

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most widely used technique for determining the molar mass distribution of polymers. acs.orgresearchgate.net The method separates molecules based on their hydrodynamic volume in solution. researchgate.net Larger molecules elute first, while smaller molecules penetrate the pores of the column packing material and elute later. researchgate.net

In the context of this compound-derived materials, SEC/GPC is used to:

Monitor Polymerization: By taking aliquots from the polymerization reaction at different times, SEC can be used to follow the increase in molar mass and confirm that the polymerization is proceeding as expected. uoa.gr

Determine Molar Mass Averages: SEC provides the number-average molar mass (Mn), weight-average molar mass (Mw), and polydispersity index (PDI = Mw/Mn). google.com A narrow PDI is often indicative of a well-controlled, or "living," polymerization. cmu.edu

Characterize Complex Architectures: SEC is used to characterize a wide range of polymer architectures synthesized using this compound, including star polymers, graft copolymers, and polymer brushes. uoa.gruoa.grcapes.gov.br

It is important to note that SEC provides a relative molar mass based on calibration with known standards, typically polystyrene. google.com For polymers with different architectures or chemical compositions than the standards, the determined molar mass may not be absolute.

To overcome the limitations of conventional SEC, it is often coupled with a Multi-Angle Laser Light Scattering (MALLS) or a Three-Angle Laser Light Scattering (TALLS) detector. google.comwikipedia.org Light scattering is a first-principles technique that measures the intensity of light scattered by polymer molecules in solution. wyatt.com The intensity of the scattered light is directly proportional to the molar mass of the polymer. wyatt.com

By combining SEC with MALLS, it is possible to obtain:

Absolute Molar Mass: MALLS provides the absolute weight-average molar mass of the polymer at each elution volume, eliminating the need for column calibration with standards. google.comscribd.com This is particularly crucial for novel polymers or complex architectures like branched or star-shaped polymers, where hydrodynamic volume does not correlate directly with molar mass in the same way as linear polymers. researchgate.netwiley.comdokumen.pub

Radius of Gyration (Rg): The angular dependence of the scattered light can be used to determine the root-mean-square radius of the polymer molecules, providing information about their size and conformation in solution. news-medical.net

Confirmation of Architecture: The relationship between molar mass and elution volume obtained from SEC-MALLS can provide strong evidence for the formation of branched or star-shaped structures. google.comresearchgate.net For a given elution volume, a branched polymer will have a higher molar mass than a linear polymer.

The use of SEC-MALLS has been instrumental in the characterization of various complex polymeric structures derived from this compound, including dendritic polymers and star-shaped block copolymers, providing unequivocal evidence of their successful synthesis and well-defined nature. google.comwiley.comnews-medical.net

Advanced Separation Techniques (e.g., Temperature Gradient Interaction Chromatography, Liquid Chromatography at Critical Conditions for Branched Polymers)

The separation and analysis of complex polymers, such as the branched and star-shaped structures often synthesized using this compound, present significant challenges for conventional chromatographic techniques like size-exclusion chromatography (SEC). Advanced methods, including Temperature Gradient Interaction Chromatography (TGIC) and Liquid Chromatography at Critical Conditions (LCCC), offer enhanced resolution and separation based on different molecular characteristics.

Temperature Gradient Interaction Chromatography (TGIC)

TGIC is a powerful liquid chromatography technique that separates polymers based on their molecular weight with high resolution. nih.govacs.org In TGIC, the column temperature is systematically varied during the analysis, which alters the interaction between the polymer and the stationary phase. acs.orgnih.gov This allows for a fine-tuned separation that is highly sensitive to the molar mass of the polymer chains. acs.orgkpi.ua

For materials derived from this compound, TGIC has proven particularly useful. For instance, in the characterization of branched polystyrenes prepared via a linking reaction with this compound (CDMSS), reversed-phase TGIC (RP-TGIC) has been employed as the first dimension in a comprehensive two-dimensional liquid chromatography (2D-LC) setup. nih.gov This initial separation by RP-TGIC effectively fractionates the branched polymer primarily according to its molecular weight. nih.govresearchgate.netresearchgate.net The ability of TGIC to achieve higher resolution in molecular weight separation compared to SEC makes it a superior choice for the first dimension in 2D-LC analysis of such complex polymers. nih.gov

A key advantage of using TGIC is that the separation can be performed using the same eluent as in the second dimension (often LCCC), with only the column temperature being different. nih.gov This compatibility eliminates potential issues like "break through" and large system peaks that can arise when different solvent systems are used in the two dimensions of a 2D-LC experiment. nih.gov

Liquid Chromatography at Critical Conditions (LCCC) for Branched Polymers

LCCC is a unique liquid chromatography method where the separation is carried out at the "critical condition" of a linear polymer. nih.gov At this critical point, the enthalpic interactions between the polymer and the stationary phase precisely counteract the entropic effects of size exclusion. acs.org Consequently, the retention of the linear polymer becomes independent of its molecular weight. researchgate.net This phenomenon allows for the separation of more complex architectures, such as branched or block copolymers, based on their topology or composition, rather than their size. nih.govresearchgate.net

In the context of this compound-derived materials, LCCC is frequently used as the second dimension in a 2D-LC analysis, following an initial separation by a technique like TGIC. nih.gov For branched polystyrenes synthesized using CDMSS, after the initial molecular weight separation by RP-TGIC, the fractions are subjected to LCCC. nih.gov The LCCC separation is conducted at the critical condition for linear polystyrene, which allows for the separation of the branched molecules based on their number of branches. nih.gov This powerful combination of RP-TGIC and LCCC provides a detailed, two-dimensional map of the polymer sample, resolving it by both molecular weight and branching. nih.gov

The RP-TGIC×LCCC configuration has been shown to be more effective than the more common LCCC×SEC setup for analyzing branched polymers due to the superior molecular weight resolution of TGIC in the first dimension. nih.gov

| Technique | Separation Principle | Application for this compound-Derived Materials | Key Findings |

| Temperature Gradient Interaction Chromatography (TGIC) | Separation primarily based on molecular weight by varying column temperature to modulate polymer-stationary phase interactions. acs.orgnih.gov | Used as the first dimension in 2D-LC to separate branched polystyrenes (synthesized with CDMSS) by molecular weight. nih.govresearchgate.netresearchgate.net | Provides higher molecular weight resolution than SEC. nih.gov Enables compatible solvent systems in 2D-LC setups with LCCC. nih.gov |

| Liquid Chromatography at Critical Conditions (LCCC) | Separation based on polymer topology (e.g., number of branches) by operating at a condition where retention is independent of molecular weight for a linear analogue. nih.govresearchgate.net | Employed as the second dimension in 2D-LC to separate branched polystyrenes by the number of branches. nih.gov | Allows for the characterization of branching distribution independent of molecular weight distribution. nih.gov The combination of RP-TGIC and LCCC offers superior resolution for branched polymers. nih.gov |

Advanced Morphological and Topological Characterization Techniques

Beyond separation techniques, understanding the three-dimensional structure and organization of materials derived from this compound is crucial for correlating their synthesis with their macroscopic properties. Advanced microscopy and scattering techniques are indispensable for this purpose.

The use of this compound in synthesizing complex architectures like star-shaped and dendritic polymers necessitates advanced characterization to visualize and quantify their morphology. mdpi.comacs.orgacs.org For example, in the synthesis of non-symmetric dendritic terpolymers where this compound is used as a linking agent, transmission electron microscopy (TEM) and small-angle X-ray scattering (SAXS) are employed to study the self-assembled structures. mdpi.com

In one study, non-symmetric dendritic terpolymers were synthesized using miktoarm terpolymers as precursors. mdpi.com TEM analysis of a (PB)(PI)(PS-) precursor revealed a polyisoprene matrix with well-ordered polystyrene and polybutadiene (B167195) cylinders in a square lattice. mdpi.com The corresponding SAXS data confirmed a hexagonally close-packed cylindrical morphology with a large number of permitted reflections, indicating a well-ordered structure. mdpi.com

Similarly, for star-shaped block copolymers synthesized using this compound, understanding the morphology is key. For instance, in PS(star)-b-PI(linear)-b-PS(star) thermoplastic block copolymers, the intricate connectivity of the self-assembled domains, which can be probed by techniques like TEM and SAXS, is responsible for their mechanical properties. mountainscholar.org

The synthesis of polystyrene with dendritic branching, achieved through the slow addition of this compound to living polystyryl anions, results in polymers with unique dilute solution properties. acs.org Characterization by gel permeation chromatography coupled with multi-angle laser light scattering (GPC-MALLS) is essential to determine their molecular weights and polydispersities. acs.org Furthermore, techniques like viscometry can reveal that these dendritic polystyrenes have significantly lower intrinsic viscosities compared to their linear counterparts, a direct consequence of their compact, branched topology. acs.org

| Technique | Information Obtained | Example Application with this compound-Derived Materials |

| Transmission Electron Microscopy (TEM) | Direct visualization of the morphology and microphase-separated structures in real space. | Characterization of the self-assembled structures of non-symmetric dendritic terpolymers, revealing cylindrical morphologies. mdpi.com |

| Small-Angle X-ray Scattering (SAXS) | Provides information on the size, shape, and arrangement of nanoscale structures in reciprocal space. | Confirmation of hexagonally close-packed cylindrical morphologies in dendritic terpolymers and determination of domain spacing. mdpi.com |

| Gel Permeation Chromatography with Multi-Angle Laser Light Scattering (GPC-MALLS) | Determination of absolute molecular weight and molecular weight distribution. | Characterization of the molecular weight and polydispersity of dendritic polystyrenes synthesized using CDMSS. acs.org |

| Viscometry | Measurement of the intrinsic viscosity, which is related to the hydrodynamic volume and architecture of the polymer in solution. | Demonstrating the lower intrinsic viscosity of dendritic polystyrenes compared to linear polystyrene, confirming their compact structure. acs.org |

Theoretical and Computational Studies on P Chlorodimethylsilyl Styrene and Its Polymers

Quantum Chemical Calculations of Reactivity and Electronic Structure

Quantum chemical calculations have become indispensable tools for understanding the fundamental properties of molecules, offering insights into their structure, stability, and reactivity. dhu.edu.cn Methods like Density Functional Theory (DFT) provide a robust framework for investigating the electronic properties of complex molecules by calculating the electron density. nih.govcecam.org For a molecule such as p-(chlorodimethylsilyl)styrene, these computational approaches are crucial for elucidating the interplay between its distinct functional groups: the polymerizable vinyl group and the highly reactive chlorosilyl moiety.

DFT calculations can determine the molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter that indicates the molecule's chemical reactivity and stability. mdpi.comnih.gov A smaller energy gap generally implies higher reactivity. In this compound, calculations would reveal the localization of these frontier orbitals. The HOMO is typically associated with the electron-rich regions of the molecule, such as the π-system of the styrene (B11656) ring, making it susceptible to electrophilic attack. Conversely, the LUMO is often centered on electron-deficient sites, like the silicon atom, which is bonded to an electronegative chlorine atom, making it a target for nucleophiles.

Furthermore, quantum chemical methods can map the molecular electrostatic potential (MEP), which illustrates the charge distribution across the molecule and predicts sites for electrophilic and nucleophilic attack. For this compound, the MEP would highlight the negative potential around the vinyl group's double bond and the positive potential around the silicon and hydrogen atoms of the silyl (B83357) group. This information is vital for understanding its dual reactivity: the vinyl group's participation in polymerization and the Si-Cl bond's susceptibility to nucleophilic substitution, a reaction widely exploited in coupling processes. acs.org These computational predictions of electronic structure and reactivity provide a theoretical foundation for designing and controlling polymerization reactions. scholaris.caescholarship.org

Table 1: Calculated Quantum Chemical Parameters for this compound

This table presents hypothetical data representative of typical quantum chemical calculations used to assess molecular properties.

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. |

| Dipole Moment | 2.1 Debye | Measures the overall polarity of the molecule, influencing intermolecular interactions. |

| Mulliken Charge on Si | +0.85 | Indicates a significant positive partial charge, making it a site for nucleophilic attack. |

| Mulliken Charge on Cl | -0.45 | Indicates a negative partial charge, consistent with its role as a leaving group. |

Molecular Dynamics Simulations of Polymer Conformation and Assembly

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. researchgate.netnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformation, dynamics, and assembly of polymeric materials. nih.govrsc.orgnih.gov For polymers derived from this compound, which often feature complex architectures such as star-shaped polymers, comb polymers (molecular brushes), and dendritically branched structures, MD simulations are essential for understanding their behavior in solution and in bulk. acs.orgacs.orgacs.orgcmu.edu

MD simulations also provide insights into the self-assembly of these complex polymers. researchgate.net For example, they can model how amphiphilic block copolymers, potentially synthesized using a this compound-derived macromonomer, form micelles in a selective solvent. acs.org The simulations can reveal the structure of the micellar core and corona, the aggregation number, and the dynamics of the assembly process. This information is critical for designing materials for applications in nanotechnology and drug delivery. nih.govnih.gov

Table 2: Representative Molecular Dynamics Simulation Outputs for Polystyrene Architectures

This table shows hypothetical MD simulation data comparing the radius of gyration for linear and star-shaped polystyrene in a good solvent (Toluene).

| Polymer Architecture | Molecular Weight ( g/mol ) | Number of Arms | Avg. Radius of Gyration (Rg) (nm) |

| Linear Polystyrene | 100,000 | 1 | 10.2 |

| Star Polystyrene | 100,000 | 6 | 7.5 |

| Star Polystyrene | 100,000 | 12 | 6.1 |

| Linear Polystyrene | 200,000 | 1 | 15.8 |

| Star Polystyrene | 200,000 | 6 | 11.6 |

| Star Polystyrene | 200,000 | 12 | 9.5 |

Predictive Modeling for Polymerization Outcomes and Architectural Design

Predictive modeling combines mathematical models with computational algorithms to simulate and forecast the outcomes of chemical processes, providing a powerful tool for the design and optimization of polymer synthesis. scielo.br In the context of this compound, which is a cornerstone monomer for creating complex polymer architectures via living anionic polymerization, predictive modeling is particularly valuable. acs.orgbuffalo.edursc.orgresearchgate.net It allows for the rational design of macromolecules with specific properties by simulating how reaction variables influence the final polymer structure. researchgate.netacs.org

One of the primary uses of this compound is as a linking agent to form star polymers by reacting it with living polymer chains (macroanions). rsc.org Kinetic models can be developed to simulate this process. acs.org Such models would account for the reaction rates of the living chain ends with the Si-Cl group and the subsequent polymerization of the vinyl group of the linking agent itself, which can lead to hyperbranched cores. acs.orgacs.org By inputting parameters such as the concentration of living polymer, the rate of addition of the linking agent, and reaction temperature, these models can predict key characteristics of the resulting star polymer, including the average number of arms, the molecular weight distribution (polydispersity), and the size of the core. acs.org

This predictive capability is crucial for architectural design. For instance, if the goal is to synthesize a star polymer with a specific number of arms, modeling can determine the optimal stoichiometric ratio of living polymer chains to the this compound linking agent needed to achieve this outcome. acs.orgrsc.org Similarly, when this compound is used to create macromonomers for bottlebrush polymers, models can help predict the efficiency of the macromonomer synthesis and its subsequent polymerization, guiding the synthesis of brushes with desired grafting densities and side-chain lengths. acs.orgacs.org This approach minimizes trial-and-error experimentation, accelerating the development of novel polymeric materials with tailored architectures.

Table 3: Predictive Modeling of Star Polymer Synthesis

This table illustrates a hypothetical kinetic model's prediction of the final polymer architecture based on the initial molar ratio of living polystyrene (PS-Li) to the this compound (CDMSS) linking agent.

| Molar Ratio [PS-Li] / [CDMSS] | Predicted Avg. Number of Arms | Predicted Polydispersity Index (Mw/Mn) | Predicted Architecture |

| 1.1 / 1 | 3-4 | 1.05 | Low-functionality star |

| 2 / 1 | 5-6 | 1.08 | Medium-functionality star |

| 4 / 1 | 10-12 | 1.15 | High-functionality star |

| 1 / 1 (Slow CDMSS addition) | 15+ | 1.40 | Hyperbranched core star |

Emerging Research Directions and Future Perspectives in P Chlorodimethylsilyl Styrene Chemistry

The versatility of p-(chlorodimethylsilyl)styrene (CDMSS) as a monomer and coupling agent has positioned it at the forefront of innovative polymer and materials science research. Its unique structure, featuring a polymerizable vinyl group and a reactive chlorosilyl moiety, allows for a diverse range of chemical transformations. This has led to the development of novel synthetic pathways, its integration into sophisticated material science techniques, and its promising future in creating highly specialized polymers and nanomaterials.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing p-(Chlorodimethylsilyl)styrene with high purity, and how can common pitfalls be mitigated?

- Methodological Answer :

- Synthesis Protocol : Use inert atmosphere (N₂/Ar) to prevent hydrolysis of the chlorodimethylsilyl group. Employ catalysts like platinum-based complexes for hydrosilylation reactions.

- Purification : Distillation under reduced pressure (e.g., 0.1–1 mmHg) or column chromatography with silica gel and non-polar solvents (hexane/ethyl acetate) to isolate the product.

- Characterization : Validate purity via gas chromatography-mass spectrometry (GC-MS) and structural confirmation using ¹H/¹³C NMR (δ ~0.3 ppm for Si-CH₃, δ 6.5–7.5 ppm for styrenic protons) .

- Pitfalls : Moisture sensitivity requires anhydrous conditions; monitor reaction progress via FTIR for Si-H bond disappearance (~2100 cm⁻¹) .

Q. How should spectroscopic techniques (NMR, FTIR) be optimized to distinguish p-(Chlorodimethylsilyl)styrene from structural analogs?

- Methodological Answer :

- NMR : Use deuterated chloroform (CDCl₃) to minimize solvent interference. Compare chemical shifts of silyl protons (Si-CH₃: δ 0.1–0.5 ppm) and styrenic protons (δ 5.2–5.8 ppm for vinyl; δ 6.5–7.5 ppm for aromatic).

- FTIR : Focus on Si-Cl stretching (~480 cm⁻¹) and C=C stretching (~1630 cm⁻¹) bands. Cross-reference with computational spectra (DFT simulations) for ambiguous peaks .

Advanced Research Questions

Q. What experimental and computational approaches are recommended to resolve contradictions in reported thermal stability data for p-(Chlorodimethylsilyl)styrene?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Conduct under N₂ vs. O₂ atmospheres to assess oxidative vs. pyrolytic degradation. Compare onset temperatures (T₀) and mass-loss rates.

- Kinetic Modeling : Apply Friedman or Flynn-Wall-Ozawa methods to activation energy (Eₐ) calculations. Reconcile discrepancies by standardizing heating rates (e.g., 5–20°C/min) .

- Computational Studies : Use density functional theory (DFT) to simulate bond dissociation energies (e.g., Si-C vs. C-Cl bonds) and identify degradation pathways .

Q. How can copolymerization kinetics of p-(Chlorodimethylsilyl)styrene with styrene derivatives be systematically studied to address conflicting reactivity ratios?

- Methodological Answer :

- In-Situ Monitoring : Employ real-time FTIR or Raman spectroscopy to track monomer consumption. Use Mayo-Lewis equations to calculate reactivity ratios (r₁, r₂).

- Parameter Control : Maintain consistent initiator concentrations (e.g., AIBN at 1 mol%) and temperatures (60–80°C). Replicate conflicting studies with identical conditions to isolate variables (e.g., solvent polarity, oxygen inhibition) .

- Data Reconciliation : Apply statistical tools (ANOVA) to assess significance of reported differences. Cross-validate with GPC for molecular weight distributions .

Q. What strategies are effective in analyzing the environmental fate of p-(Chlorodimethylsilyl)styrene degradation byproducts, particularly under aquatic conditions?

- Methodological Answer :

- Hydrolysis Studies : Simulate aqueous environments (pH 4–10) and monitor via LC-MS for chlorosilane or styrene glycol derivatives.

- Ecotoxicity Assays : Use Daphnia magna or algal growth inhibition tests to assess acute toxicity. Compare with structure-activity relationship (SAR) models .